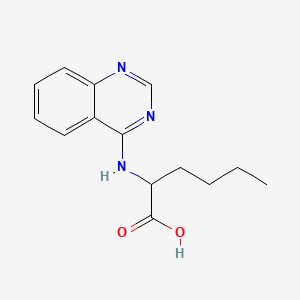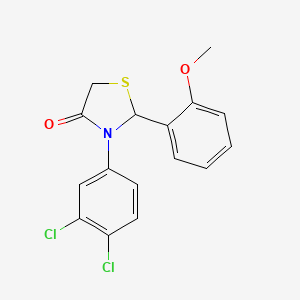![molecular formula C19H23N3O3S B5182830 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B5182830.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related isoquinoline and tetrahydroisoquinoline derivatives can be achieved through Pummerer-type cyclization, a method demonstrated to be effective for producing these compounds. For example, the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using the Pummerer reaction as a key step, which was enhanced by the addition of boron trifluoride diethyl etherate, led to the formation of cyclized products in moderate yields. This method suggests that similar approaches could be utilized for synthesizing N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide, with potential modifications to suit its specific structural requirements (Saitoh et al., 2001).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been elucidated through various analytical techniques, including crystallography. For instance, the crystal and molecular structure of N-(4-bromobenzyl)isoquinolinium 4-dithiocarboxylate, a related compound, has been determined, providing insights into the spatial arrangement and bond lengths within these molecules. Such studies lay the groundwork for understanding the structural properties of N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide (Matthews et al., 1973).
Chemical Reactions and Properties
The chemical reactions and properties of isoquinoline derivatives are diverse, with many undergoing reactions that lead to the synthesis of complex molecules. For example, the halosulfonylation of 1,7-enynes towards the synthesis of 3,4-dihydroquinolin-2(1H)-ones showcases the reactivity of these compounds in forming densely functionalized structures through sulfonyl radical-triggered addition and cyclization reactions. This highlights the potential reactivity pathways that might be relevant for N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide (Zhu et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is tubulin, a protein that is a key component of the cytoskeleton in eukaryotic cells . Tubulin plays a crucial role in cell division, intracellular signal transduction, material transport, and organelle transport .
Mode of Action
The compound interacts with tubulin, inhibiting its polymerization . This interaction disrupts the dynamic instability of tubulins/microtubules involved in polymerization and depolymerization, which is a key difference between cancer and normal cells .
Biochemical Pathways
The compound’s action on tubulin affects the pathways related to cell division and intracellular transport . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which is essential for cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s inhibition of tubulin polymerization can lead to the disruption of cell division, potentially causing cell cycle arrest and apoptosis . This makes it a potential candidate for anti-cancer activity, as it could selectively target rapidly dividing cancer cells .
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[N-(dimethylsulfamoyl)anilino]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-20(2)26(24,25)22(18-10-4-3-5-11-18)15-19(23)21-13-12-16-8-6-7-9-17(16)14-21/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOHRJFUDTUFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)N1CCC2=CC=CC=C2C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl](phenyl)sulfamoyl})amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)
![N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182761.png)

![N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B5182767.png)
![3-phenyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182771.png)

![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5182787.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]methanamine](/img/structure/B5182799.png)
![12-(2,5-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5182801.png)
![10-acetyl-3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182815.png)
![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5182824.png)